N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S2/c23-16(12-4-6-13(7-5-12)24-18-20-9-10-25-18)22-17-21-15(11-26-17)14-3-1-2-8-19-14/h1-11H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKFCRCGUBORMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C15H12N4O2S2
- Molecular Weight : 356.4 g/mol
The presence of thiazole and pyridine rings in its structure suggests potential interactions with biological targets such as enzymes and receptors involved in disease processes.
Research indicates that compounds containing thiazole and pyridine moieties often exhibit their biological effects through:
- Inhibition of Protein Kinases : These compounds can inhibit various cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that similar compounds inhibit CDK4 and CDK6, leading to reduced cell proliferation in cancer models .
- Antimicrobial Activity : The compound may also target bacterial strains by disrupting their metabolic pathways, particularly in Mycobacterium tuberculosis, by inhibiting RNA synthesis and mycolic acid production.
Anticancer Activity
A series of studies have evaluated the anticancer properties of thiazole-pyridine derivatives, including this compound. The following table summarizes key findings:
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 11.6 | Synergistic effect with gamma radiation |
| Study 2 | PC3 (Prostate Cancer) | 10.5 | Inhibition of CDK4/6 activity |
| Study 3 | HT29 (Colorectal Cancer) | 9.8 | Induction of apoptosis |
These studies indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, often outperforming standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Target Pathogen : Mycobacterium tuberculosis
- Activity : Inhibits growth through interference with RNA synthesis and cell wall integrity.
Case Studies
- Synergistic Effects with Radiation : A study demonstrated that certain derivatives of thiazole-pyridine compounds showed enhanced cytotoxicity when combined with gamma radiation, suggesting potential applications in radiotherapy for cancer treatment .
- Inhibition of CDK Activity : Another investigation revealed that the compound significantly inhibited CDK activity in prostate cancer cells, leading to reduced cell viability and increased apoptosis rates .
Scientific Research Applications
Anticancer Activity
One of the most notable applications of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is its role as an anticancer agent. Research indicates that compounds with similar thiazole and pyridine structures can inhibit crucial protein kinases involved in cancer cell proliferation. A study highlighted that derivatives of thiazole compounds demonstrated the ability to inhibit cyclin-dependent kinases (CDK4/CDK6), which are vital for cell cycle regulation and are often overactive in cancer cells .
Antiviral Properties
Recent studies have also investigated the antiviral potential of thiazole derivatives, including this compound. Compounds with similar structures have shown efficacy against various viral infections, suggesting a promising avenue for developing antiviral therapies .
Inhibition of Protein Kinases
The mechanism of action for this compound involves the modulation of protein kinase activity. The compound interacts with specific binding sites on protein kinases, leading to reduced phosphorylation of substrate proteins, which in turn inhibits cancer cell growth and induces apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Variations in substituents on the thiazole and pyridine rings can significantly influence biological activity, allowing for the design of more potent analogs .
In Vitro Studies
In vitro assays using cell lines have demonstrated that this compound exhibits dose-dependent inhibition of cell proliferation in various cancer types, including leukemia and breast cancer . These studies provide a foundation for further development into clinical applications.
Animal Models
Animal studies have corroborated the anticancer effects observed in vitro. For instance, administration of thiazole derivatives in murine models has resulted in significant tumor regression, highlighting their potential as effective therapeutic agents .
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The thiazol-2-yloxy group in the target compound introduces an oxygen atom capable of hydrogen bonding, contrasting with sulfonyl (e.g., 3-(ethylsulfonyl)- analogs) or bromophenyl groups in analogs. This may enhance solubility or target interactions compared to more lipophilic substituents .
- Positional Isomerism: The acetamide in GSK1570606A vs.
Q & A
Q. Q1. What are the key synthetic strategies for preparing N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, and how can reaction conditions be optimized for yield?
Answer: The synthesis typically involves sequential coupling of thiazole and pyridine moieties via amide or ether linkages. A common approach includes:
Thiazole ring formation : Cyclization of thioureas with α-halo ketones or via Hantzsch thiazole synthesis .
Amide coupling : Using acyl chlorides or carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the benzamide group .
Ether linkage : SNAr reaction between hydroxyl-substituted benzamides and thiazol-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization :
Q. Q2. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
Answer: 1H/13C NMR :
- Pyridin-2-yl protons appear as doublets (δ 8.5–9.0 ppm, J = 5–6 Hz).
- Thiazole protons resonate at δ 7.2–7.8 ppm (C5-H) and δ 6.9–7.1 ppm (C4-H) .
- Benzamide carbonyl (C=O) shows a 13C signal at ~168 ppm .
Mass Spectrometry : - ESI-MS confirms molecular weight (e.g., m/z 423.1 [M+H]+ for C₂₀H₁₃N₅O₂S₂) .
HPLC : - Use C18 columns (acetonitrile/water gradient) to verify purity (>98%) .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve ambiguities in the compound’s conformation, and what software is recommended for refinement?
Answer:
- Single-crystal X-ray diffraction identifies bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between amide N–H and pyridine N atoms) .
- Software :
- SHELX suite (SHELXL for refinement): Robust for small-molecule structures, supports anisotropic displacement parameters and twin refinement .
- Mercury (CCDC) : Visualizes packing diagrams and hydrogen-bond networks.
Example : In analogous thiazole-benzamides, centrosymmetric dimers form via N–H⋯N hydrogen bonds, stabilizing the crystal lattice .
Q. Q4. What computational methods are suitable for predicting the compound’s biological activity, and how can SAR studies guide structural modifications?
Answer: Docking/MD Simulations :
- Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., TGF-β receptors, based on structural analogs like GW788388) .
- Key pharmacophores:
- Replace thiazol-2-yloxy with bulkier groups (e.g., trifluoromethyl) to enhance lipophilicity and metabolic stability .
- Introduce electron-withdrawing substituents (e.g., F, Cl) on benzamide to modulate electronic effects .
Q. Q5. How should researchers address contradictions in biological activity data across different assay systems?
Answer: Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
Assay conditions : ATP concentration (competitive inhibitors show variable potency at high ATP) .
Cellular permeability : Use logP/logD calculations (e.g., ACD/Labs) to correlate lipophilicity with cell-based vs. enzymatic assay results .
Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation (e.g., CYP450-mediated oxidation of thiazole rings) .
Validation : Cross-check with orthogonal assays (e.g., SPR for binding affinity, Western blot for target engagement) .
Q. Q6. What strategies mitigate challenges in solubility and formulation for in vivo studies?
Answer:
- Salt formation : Use HCl or sodium salts to enhance aqueous solubility (e.g., analogs with piperazine substituents achieve >10 mg/mL) .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to improve bioavailability .
- Co-solvents : DMSO/PBS (10:90) or Cremophor EL/ethanol mixtures for intravenous dosing .
Q. Q7. How can researchers design controls to confirm the compound’s specificity in enzyme inhibition assays?
Answer:
Negative controls :
- Use inactive enantiomers (e.g., (R)- vs. (S)-isomers) .
- Test against structurally related enzymes (e.g., ALK4 vs. ALK5 for TGF-β inhibitors) .
Positive controls :
Genetic controls : siRNA knockdown of target proteins in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
